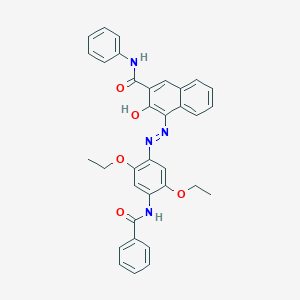
EINECS 241-376-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 241-376-8 is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Méthodes De Préparation
The synthesis of EINECS 241-376-8 involves multiple steps. The synthetic route typically starts with the preparation of the benzoylamino and diethoxyphenyl intermediates. These intermediates undergo azo coupling reactions under controlled conditions to form the final compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
EINECS 241-376-8, also known as "2,5-Dimethyl-2,5-bis(4-methoxyphenyl)hexane," is a compound with various applications in scientific research and industry. This article explores its applications, focusing on its use in materials science, electronics, and organic synthesis.
Materials Science
This compound is primarily utilized in the development of liquid crystal materials . Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. They are essential in various electronic devices, including:
- Displays : Liquid crystals are crucial for LCD technology used in televisions, monitors, and smartphones.
- Optical Devices : The compound's unique properties allow it to be used in optical filters and modulators.
The compound can form discotic liquid crystals , which have columnar structures that enhance their conductivity and stability. These materials can be tailored for specific applications in electronic devices due to their ability to self-organize into ordered structures at the molecular level .
Organic Electronics
This compound is also significant in the field of organic electronics , particularly in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound's favorable electronic properties make it an ideal candidate for:
- Photovoltaic Cells : It can be incorporated into the active layer of OPVs, improving energy conversion efficiency.
- Light Emission : In OLEDs, this compound contributes to enhanced light emission and color purity.
Research indicates that optimizing the molecular structure of such compounds can lead to better charge transport properties, which is critical for efficient device performance .
Synthesis and Catalysis
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic compounds. Its structure allows it to participate in several chemical reactions, including:
- Cross-Coupling Reactions : It can be utilized to form complex organic molecules through palladium-catalyzed coupling reactions.
- Functionalization : The presence of methoxy groups enhances its reactivity, allowing for selective functionalization at various positions on the molecule.
These synthetic pathways are valuable for producing pharmaceuticals and agrochemicals, showcasing the compound's utility beyond just material applications .
Case Study 1: Liquid Crystal Displays (LCDs)
A study demonstrated that incorporating this compound into liquid crystal formulations significantly improved the response time and thermal stability of LCDs. The research highlighted that devices using this compound exhibited lower power consumption and enhanced display quality compared to traditional liquid crystal mixtures .
Case Study 2: Organic Photovoltaics
In a recent investigation into OPVs, researchers found that films made with this compound showed a notable increase in power conversion efficiency (PCE). The study reported a PCE improvement from 5% to over 8% when optimizing the blend ratio with fullerene derivatives. This advancement indicates a promising direction for developing more efficient solar cells using this compound .
Case Study 3: Synthesis of Pharmaceuticals
This compound has been employed as a key intermediate in synthesizing anti-cancer agents. A synthetic route involving this compound allowed chemists to construct complex molecular frameworks efficiently, leading to compounds with significant biological activity against cancer cell lines .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, EINECS 241-376-8 stands out due to its unique chemical structure and properties. Similar compounds include other azo dyes and benzoylamino derivatives. this compound’s specific combination of functional groups and molecular configuration gives it distinct advantages in certain applications .
Propriétés
Numéro CAS |
17352-47-5 |
|---|---|
Formule moléculaire |
C34H30N4O5 |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
4-[(4-benzamido-2,5-diethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C34H30N4O5/c1-3-42-29-21-28(30(43-4-2)20-27(29)36-33(40)22-13-7-5-8-14-22)37-38-31-25-18-12-11-15-23(25)19-26(32(31)39)34(41)35-24-16-9-6-10-17-24/h5-21,39H,3-4H2,1-2H3,(H,35,41)(H,36,40) |
Clé InChI |
UYMLFZPTHZOMMR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
SMILES canonique |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
Key on ui other cas no. |
17352-47-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















